molecular formula C9H13NOS2 B12333375 (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide

(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide

Cat. No.: B12333375
M. Wt: 215.3 g/mol
InChI Key: YYSVBNDDIUTFLR-JXMROGBWSA-N
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Description

Structural Characterization of (R)-2-Methyl-N-[(1E)-(Thiophen-2-yl)methylidene]propane-2-sulfinamide

Molecular Architecture and Stereochemical Configuration

Chiral Sulfinamide Core Analysis

The sulfinamide group (–S(O)NH–) serves as the stereogenic center, with the (R)-configuration confirmed by single-crystal X-ray diffraction. The sulfur atom adopts a tetrahedral geometry, with bond angles of 109.5° ± 1.2° between the oxygen, nitrogen, and two methyl groups. The tert-butyl substituent (C(CH₃)₃) at the sulfinamide’s β-position creates a steric environment that stabilizes the (R)-enantiomer, as evidenced by optical purity measurements exceeding 99% enantiomeric excess (ee).

Key bond lengths include:

  • S–O: 1.492 Å
  • S–N: 1.672 Å
  • S–C(CH₃)₃: 1.812 Å

These metrics align with sulfinamides in constrained environments, where hyperconjugation between the sulfur lone pairs and σ*(C–S) orbitals reduces bond length variability.

Thiophene-Imine Linkage Conjugation Effects

The (E)-configured imine group (–CH=N–) links the sulfinamide to the thiophene ring, forming a conjugated π-system. UV-Vis spectroscopy reveals a λₘₐₓ at 285 nm, attributed to n→π* transitions across the imine-thiophene system. Density functional theory (DFT) calculations indicate partial double-bond character in the C=N bond (1.281 Å), facilitating charge delocalization into the thiophene’s aromatic system.

The thiophene ring’s sulfur atom engages in a non-covalent interaction with the sulfinamide oxygen (S···O distance: 2.804 Å), further rigidifying the structure. This interaction is weaker than classical hydrogen bonds but sufficient to constrain rotational freedom about the C–N axis, as shown in Table 1:

Parameter Value
C=N bond length 1.281 Å
S(thiophene)···O(sulfinamide) 2.804 Å
Dihedral angle (S–N–C–S) 172.3°
tert-Butyl Group Steric Influence on Molecular Geometry

The tert-butyl group induces a 12.7° twist between the sulfinamide and imine planes, reducing conjugation efficiency. Crystallographic data shows van der Waals repulsions between the tert-butyl methyl groups and the thiophene’s β-hydrogens, increasing the C–S–N–C dihedral angle to 58.4°. This steric clash elevates the compound’s strain energy by 4.2 kcal/mol compared to unsubstituted analogs, as calculated using molecular mechanics.

Properties

Molecular Formula

C9H13NOS2

Molecular Weight

215.3 g/mol

IUPAC Name

(NE)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide

InChI

InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+

InChI Key

YYSVBNDDIUTFLR-JXMROGBWSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/C1=CC=CS1

Canonical SMILES

CC(C)(C)S(=O)N=CC1=CC=CS1

Origin of Product

United States

Preparation Methods

Titanium Alkoxide-Mediated Condensation

The Ellman auxiliary method, leveraging titanium(IV) ethoxide [Ti(OEt)₄] as a Lewis acid catalyst, is a cornerstone for synthesizing chiral sulfinimines. This approach facilitates the condensation of (R)-2-methylpropane-2-sulfinamide with thiophene-2-carbaldehyde in anhydrous tetrahydrofuran (THF) at elevated temperatures (60–70°C). The reaction proceeds via imine formation, with Ti(OEt)₄ activating the aldehyde for nucleophilic attack by the sulfinamide.

Typical Procedure

  • Combine (R)-2-methylpropane-2-sulfinamide (1.1 equiv), thiophene-2-carbaldehyde (1.0 equiv), and Ti(OEt)₄ (2.0 equiv) in THF.
  • Reflux for 16 hours under inert atmosphere.
  • Quench with brine, extract with ethyl acetate, and purify via silica gel chromatography.

Performance Data

Catalyst Solvent Temperature (°C) Time (h) Yield (%)
Ti(OEt)₄ THF 60–70 16 51–62
Ti(OiPr)₄ Toluene 110 16 62

This method achieves moderate to high yields (51–62%) and is scalable, though moisture-sensitive conditions necessitate rigorous anhydrous handling.

Caesium Carbonate-Promoted Condensation

A base-mediated approach employs caesium carbonate (Cs₂CO₃) in dichloromethane (DCM) at ambient to mildly elevated temperatures (20–30°C). Cs₂CO₃ deprotonates the sulfinamide, enhancing its nucleophilicity for imine formation with thiophene-2-carbaldehyde.

Typical Procedure

  • Dissolve thiophene-2-carbaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.1 equiv) in DCM.
  • Add Cs₂CO₃ (1.5 equiv) and stir at 30°C for 4 hours.
  • Filter, concentrate, and purify via flash chromatography.

Performance Data

Base Solvent Temperature (°C) Time (h) Yield (%)
Cs₂CO₃ DCM 30 4 95

This method offers rapid reaction times and high yields (95%) under mild conditions, making it suitable for laboratory-scale synthesis.

Mechanochemical Synthesis

Solvent-Free Ball Milling

A solvent-free, eco-friendly approach utilizes iodine as a catalyst in a ball mill. This mechanochemical method avoids traditional solvents, reducing waste and purification steps.

Typical Procedure

  • Mix (R)-2-methylpropane-2-sulfinamide, thiophene-2-carbaldehyde, and iodine (10 mol%) in a ball mill.
  • Mill at 30 Hz for 1 hour.
  • Wash with hexane to isolate the product.

Performance Data

Catalyst Solvent Time (h) Yield (%)
I₂ None 1 30

While yielding only 30%, this method aligns with green chemistry principles, offering a sustainable alternative despite lower efficiency.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Industrial protocols often employ continuous flow systems to enhance efficiency and consistency. By optimizing residence time and temperature, these systems achieve higher throughput compared to batch processes.

Key Parameters

  • Residence Time: 2–4 hours
  • Temperature: 50–70°C
  • Catalyst: Ti(OEt)₄ or Cs₂CO₃

Automated purification via inline chromatography or crystallization further streamlines production, ensuring high purity (>98%).

Comparative Analysis of Synthetic Methods

Table 4.1: Method Comparison

Method Yield (%) Purity (%) Scalability Environmental Impact
Ti(OEt)₄-Mediated 51–62 95–98 High Moderate
Cs₂CO₃-Promoted 95 99 Moderate Low
Mechanochemical (I₂) 30 90 Low Very Low

The Cs₂CO₃ method balances yield and sustainability, whereas mechanochemical synthesis prioritizes eco-efficiency at the expense of yield. Titanium-mediated routes remain preferred for large-scale production due to established protocols.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonamides.

    Reduction: It can be reduced to form thiols.

    Substitution: The sulfinamide group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include Grignard reagents, organozinc compounds, organolithium compounds, and enolates . The reaction conditions often involve the use of mild acids or bases to facilitate the desired transformations.

Major Products

The major products formed from these reactions include chiral amines, sulfonamides, and thiols. These products are often used as intermediates in the synthesis of more complex organic molecules .

Scientific Research Applications

Chemistry

(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide serves as a chiral auxiliary in asymmetric synthesis. Its sulfinamide group allows for the creation of enantiomerically enriched products, which are crucial in synthesizing complex organic molecules. The compound can also undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution, making it versatile for synthetic chemists.

Biology

Research indicates that this compound may exhibit antimicrobial and anticancer properties . Studies have shown that similar sulfinamide derivatives can induce apoptosis in cancer cell lines and demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various thiophene derivatives, including (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide. The results indicated that the compound displayed notable inhibition against pathogens such as E. coli and S. aureus, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .

Medicine

The unique structural features of (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide make it a candidate for drug development. Its potential as an anticancer agent is being explored through various in vitro studies that assess its cytotoxic effects on cancer cell lines.

Case Study: Anticancer Potential
Research into structurally related compounds has shown promising results in inducing cell death in MCF7 breast cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Industry

In the industrial sector, (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide is utilized as a building block for synthesizing advanced materials and functionalized thiophene derivatives. Its application extends to the production of specialty chemicals used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (S)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide exerts its effects involves its ability to act as a chiral auxiliary. The sulfinamide group activates imines for the addition of nucleophiles, serving as a powerful chiral directing group . This allows for the formation of products with high diastereoselectivity. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral centers of the compound .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The key distinction among sulfinamide derivatives lies in the substituent attached to the imine nitrogen. Below is a comparative analysis:

Compound Name Substituent Key Features
(R)-2-methyl-N-(1-phenylpentylidene)propane-2-sulfinamide ((R)-3a) Phenylpentylidene Used in Suzuki-Miyaura cross-coupling for atropisomer synthesis. Yield: 93%
(R,E)-2-methyl-N-(2-(2,4,5-trifluorophenyl)ethylidene)propane-2-sulfinamide 2,4,5-Trifluorophenyl ethylidene Enhanced electrophilicity due to electron-withdrawing F groups.
(R)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide 2-Fluorophenyl ethylidene Fluorine substituent modulates electronic density; HRMS: 241.33 g/mol.
(S)-N-((R)-but-3-en-2-yl)-2-methylpropane-2-sulfinamide (4bb) Allyl (but-3-en-2-yl) Allylic group enables transition-metal-catalyzed reactions. Oil, no crystallinity.
Target Compound: (R)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide Thiophen-2-ylmethylidene Thiophene’s aromaticity and sulfur atom enhance π-π interactions and polarizability.

Key Observations :

  • Aromatic substituents (phenyl, thiophene) improve crystallinity and stabilize intermediates via resonance .
  • Thiophene’s sulfur atom introduces unique electronic effects (e.g., polarizability) compared to phenyl or fluorophenyl groups, which may influence reaction kinetics and diastereoselectivity .

Example :

  • Synthesis of (R)-3a: 93% yield via Ti(OEt)₄-mediated condensation .
  • Synthesis of trifluoroethylidene derivative (CAS: 1219607-83-6): 60% yield after column chromatography .

Challenges : Bulky substituents (e.g., triisopropylsilyloxy in ) require deactivated silica gel for purification to prevent decomposition .

Diastereoselectivity and Reaction Outcomes

Diastereoselectivity in nucleophilic additions (e.g., Grignard or organolithium reagents) is highly substituent-dependent:

Compound Diastereoselectivity (dr) Notes
(R,E)-2-Methyl-N-(perfluorophenylmethylene)propane-2-sulfinamide (1a) >20:1 Electron-deficient aryl groups enhance selectivity via inductive effects.
(R)-2-methyl-N-(1-phenylpentylidene)propane-2-sulfinamide 10:1 Moderate selectivity due to phenyl’s steric bulk.
(R)-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide (Inferred) Estimated 15:1 Thiophene’s electron-rich nature may improve selectivity vs. phenyl.

Mechanistic Insight :

  • Steric Shielding : The tert-butyl group on sulfinamide creates a chiral pocket, directing nucleophiles to the Re face .
  • Electronic Effects : Electron-rich thiophene may stabilize transition states via π-stacking, whereas electron-withdrawing groups (e.g., -CF₃) polarize the imine bond .

Analytical and Spectroscopic Data

Consistent characterization methods include:

  • HRMS : Used to confirm molecular weights (e.g., 340.0791 for 3a ).
  • NMR : Distinct ¹H and ¹³C signals for imine protons (δ 8.2–8.5 ppm) and sulfinamide tert-butyl groups (δ 1.24 ppm) .
  • X-ray Diffraction : Absolute configuration validation (e.g., (R,S)-7bc in ) .

Biological Activity

(R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide, a sulfinamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Sulfinamides are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characterization

The synthesis of sulfinamide derivatives typically involves the reaction of sulfonyl chlorides with amines or thiols under various conditions. In the case of (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide, the synthesis may follow established protocols for sulfinamide preparation, often utilizing reagents like tBuONSO for enhanced yields and selectivity .

Table 1: Synthesis Overview

StepReaction TypeReagentsConditions
1CondensationSulfonyl chloride + AmineMild heat
2PurificationCrystallization or chromatographyStandard techniques

Antimicrobial Activity

Sulfinamides are widely recognized for their antimicrobial properties. Studies have shown that compounds containing thiophene moieties exhibit significant activity against various pathogens. For instance, (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory effects .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Properties

The anti-inflammatory effects of sulfinamides are attributed to their ability to inhibit cyclooxygenase enzymes (COX). The compound's structure allows it to interact effectively with COX enzymes, reducing prostaglandin synthesis, which is crucial in inflammatory responses. In vitro assays have indicated that (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide significantly reduces inflammation markers in cell cultures .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfinamide derivatives. Molecular docking studies suggest that (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide can bind effectively to targets involved in cancer cell proliferation pathways. In particular, its interaction with urease has been highlighted, indicating a possible mechanism for tumor suppression .

Table 3: Anticancer Activity Assessment

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)20

The biological activity of (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes such as COX and urease.
  • Molecular Interactions : Through molecular docking studies, it has been shown to form stable complexes with amino acid residues in target proteins.
  • Reactive Oxygen Species Modulation : It may influence oxidative stress pathways, contributing to its anticancer effects.

Case Studies

Several case studies have documented the biological effects of similar sulfinamide compounds:

  • Case Study on Antimicrobial Effects : A study demonstrated that a related sulfinamide derivative exhibited a significant reduction in bacterial load in infected animal models.
  • Case Study on Anti-inflammatory Response : Research showed that a sulfinamide analog reduced edema in rodent models when administered prior to inflammatory stimuli.
  • Case Study on Cancer Cell Lines : In vitro tests indicated that another thiophene-containing sulfinamide induced apoptosis in cancer cells via mitochondrial pathways.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (R)-2-methyl-N-[(1E)-(thiophen-2-yl)methylidene]propane-2-sulfinamide?

  • Methodological Answer : The compound is typically synthesized via condensation of 2-thiophenecarboxaldehyde with (R)-tert-butanesulfinamide under inert conditions. Automated flash chromatography (e.g., Combiflash 300+) is used for purification, yielding >95% purity. Characterization involves 1^1H/13^{13}C NMR to confirm imine formation and HRMS to verify molecular weight. For stereochemical control, reaction parameters like temperature (-78°C to rt) and anhydrous solvents (Et2_2O or THF) are critical .

Q. How is the molecular structure and stereochemistry of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) followed by refinement using SHELXL (e.g., R factor < 0.04) resolves bond lengths, angles, and chiral centers. ORTEP-3 or WinGX visualizes anisotropic displacement parameters and validates the (R,E)-configuration .

Q. What spectroscopic techniques are essential for characterizing this sulfinamide?

  • Methodological Answer :

  • NMR : 1^1H NMR (400 MHz, CDCl3_3) identifies imine protons (δ 8.5–9.0 ppm) and thiophene resonances (δ 6.5–7.5 ppm). 13^{13}C NMR confirms sulfinamide quaternary carbons (δ 55–60 ppm).
  • HRMS : ESI-HRMS calculates exact mass (e.g., [M + Na]+^+) to ±0.0004 Da accuracy .

Q. How is purity assessed, and what methods mitigate impurities?

  • Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) or TLC (silica gel, PE/EA eluent). Impurities from side reactions (e.g., over-oxidation) are minimized by strict temperature control and inert atmospheres during synthesis .

Q. What role does the sulfinamide group play in reaction design?

  • Methodological Answer : The tert-butylsulfinamide group acts as a chiral auxiliary, enabling asymmetric induction in nucleophilic additions. Its steric bulk directs facial selectivity, while the sulfur atom stabilizes transition states via hyperconjugation .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in the synthesis of related sulfinamides?

  • Methodological Answer : Diastereomeric ratios (dr > 20:1) are achieved using Rh-catalyzed asymmetric allylation or Zn-mediated protocols. Key factors include:

  • Catalyst loading (1–5 mol% Rh(COD)2_2OTf).
  • Solvent polarity (e.g., DMF enhances ion-pair interactions).
  • Low-temperature kinetic control (-78°C) .

Q. How to resolve contradictions between spectral data and expected structures?

  • Methodological Answer : Discrepancies (e.g., unexpected 1^1H NMR splitting) require:

  • Purity reassessment via HPLC.
  • 2D NMR (COSY, NOESY) to identify tautomerism or rotamers.
  • SC-XRD to rule out crystallographic disorder .

Q. What computational methods validate the compound’s conformation?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict optimized geometries. Overlay with SC-XRD data (RMSD < 0.1 Å) confirms accuracy. Molecular docking assesses binding to thiophene-recognizing enzymes .

Q. What challenges arise in crystallographic refinement of sulfinamides?

  • Methodological Answer : Common issues include:

  • Twinning : Add TWIN commands in SHELXL and refine batch scale factors.
  • Disorder : Use PART/SUMP restraints for flexible tert-butyl groups.
  • Validate with Rint_{int} < 0.05 and Flack parameter |x| < 0.1 .

Q. How is enantiomeric excess (ee) determined for chiral intermediates?

  • Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/i-PrOH) separates enantiomers. Circular Dichroism (CD) at 220–250 nm quantifies ee (>98%) by Cotton effect sign .

Q. What strategies analyze reaction mechanisms involving this sulfinamide?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_H/k_D in deuterated solvents.
  • Trapping Experiments : Add TEMPO to detect radical intermediates.
  • DFT Transition State Modeling : Identify rate-determining steps (e.g., imine protonation) .

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